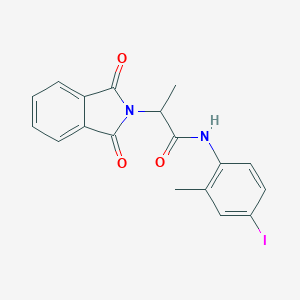
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of an isoindoline-1,3-dione moiety and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Substitution Reaction: The isoindoline-1,3-dione is then reacted with a suitable halogenated phenyl derivative under basic conditions to introduce the 4-iodo-2-methyl-phenyl group.
Amidation: The final step involves the amidation of the substituted isoindoline-1,3-dione with propionic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological imaging or assays.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione moieties.
Iodo-Substituted Phenyl Compounds: Compounds with similar halogenated phenyl groups.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to the combination of the isoindoline-1,3-dione moiety and the 4-iodo-2-methyl-phenyl group, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
特性
分子式 |
C18H15IN2O3 |
|---|---|
分子量 |
434.2g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H15IN2O3/c1-10-9-12(19)7-8-15(10)20-16(22)11(2)21-17(23)13-5-3-4-6-14(13)18(21)24/h3-9,11H,1-2H3,(H,20,22) |
InChIキー |
FQZBCUDVWBCVGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















